3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is connected to an amino group and a propanol chain. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group. The final step involves the addition of a propanol chain and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products
Major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other halogenated phenyl derivatives and amino alcohols. Examples are:
- 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride
- 3-{[(5-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol hydrochloride.
Uniqueness
The unique combination of bromine and fluorine atoms in 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride provides distinct chemical and biological properties. These halogens enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14BrClFNO |
---|---|
Molekulargewicht |
298.58 g/mol |
IUPAC-Name |
3-[(5-bromo-2-fluorophenyl)methylamino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-14;/h2-3,6,13-14H,1,4-5,7H2;1H |
InChI-Schlüssel |
FWENUJGXZIBZOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CNCCCO)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.